molecular formula C26H27N5O3 B13415770 N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester

N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester

Cat. No.: B13415770
M. Wt: 457.5 g/mol
InChI Key: SPGJWITZKAIKPH-UHFFFAOYSA-N
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Description

N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the glycine ethyl ester moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes at the molecular level.

    Medicine: It has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester include other imidazo[1,2-a]pyridine derivatives and glycine esters. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 2-[[8-[[3-(aminomethyl)phenyl]methylcarbamoyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]amino]acetate

InChI

InChI=1S/C26H27N5O3/c1-2-34-22(32)17-28-25-23(20-10-4-3-5-11-20)30-24-21(12-7-13-31(24)25)26(33)29-16-19-9-6-8-18(14-19)15-27/h3-14,28H,2,15-17,27H2,1H3,(H,29,33)

InChI Key

SPGJWITZKAIKPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(N=C2N1C=CC=C2C(=O)NCC3=CC=CC(=C3)CN)C4=CC=CC=C4

Origin of Product

United States

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